Thalidomide-4-C3-NH2 (hydrochloride) is a derivative of thalidomide, a compound originally developed in the 1950s as a sedative and later withdrawn from the market due to its teratogenic effects. The hydrochloride form of Thalidomide-4-C3-NH2 is synthesized to enhance its pharmacological properties, particularly its role as a ligand for cereblon, a protein involved in various biological processes, including immune response and cell proliferation. This compound has garnered attention for its potential applications in cancer therapy and autoimmune diseases.
Thalidomide-4-C3-NH2 (hydrochloride) is synthesized from thalidomide through chemical modifications that introduce an amino group at the 4-position of the molecule. The synthesis often involves various organic chemistry techniques and reagents to achieve the desired modifications while maintaining high yields and purity.
Thalidomide-4-C3-NH2 (hydrochloride) falls under the classification of pharmaceutical compounds, specifically as a thalidomide analog. It is categorized as an E3 ligase ligand due to its interaction with cereblon, which plays a crucial role in protein degradation pathways within cells.
The synthesis of Thalidomide-4-C3-NH2 (hydrochloride) typically involves several steps:
A notable synthetic route reported involves using ammonium acetate as a source of ammonia under controlled heating conditions, allowing for efficient conversion to Thalidomide-4-C3-NH2 with minimal byproducts . The reaction parameters such as temperature, solvent type, and reaction time are optimized to maximize yield and minimize hazardous waste.
The molecular structure of Thalidomide-4-C3-NH2 (hydrochloride) can be described as follows:
Molecular formula: C13H14ClN3O2
Molecular weight: 281.72 g/mol
The structural representation can be visualized through molecular modeling software or chemical drawing tools.
Thalidomide-4-C3-NH2 (hydrochloride) participates in several chemical reactions due to its functional groups:
The reactivity of Thalidomide-4-C3-NH2 (hydrochloride) is influenced by the amino group's basicity and steric factors associated with the thalidomide backbone. Studies have shown that modifications at this position can significantly affect biological activity and binding affinity .
Thalidomide-4-C3-NH2 (hydrochloride) exerts its effects primarily through its action on cereblon, part of an E3 ubiquitin ligase complex. The mechanism involves:
Research indicates that Thalidomide-4-C3-NH2 enhances the degradation of proteins linked to multiple myeloma and other malignancies, demonstrating potential therapeutic benefits .
Relevant data indicates that these properties facilitate its use in biological assays and therapeutic applications.
Thalidomide-4-C3-NH2 (hydrochloride) has several scientific uses:
The conceptual foundation for targeted protein degradation was established in 1999 through a pioneering patent application by Proteinix, marking the transition from a "foggy era" of poorly understood mechanisms to a "deciphering era" focused on molecular insights [1]. Early targeted protein degradation strategies relied on peptidic structures that suffered from poor cell permeability and metabolic instability. A significant breakthrough occurred in 2008 with the development of the first small-molecule proteolysis-targeting chimeras, which dramatically improved cellular uptake and pharmacokinetic properties [3]. This innovation catalyzed exponential growth in the field, leading to the current "glorious era" characterized by diverse degrader modalities including molecular glues, proteolysis-targeting chimeras, and lysosome-based degradation systems [1].
The structural evolution of proteolysis-targeting chimeras has been guided by continuous optimization of three critical elements: target protein-binding ligands, E3 ubiquitin ligase recruiters, and connecting linkers. Modern proteolysis-targeting chimeras demonstrate enhanced degradation efficiency achieved through iterative improvements in ternary complex formation, ubiquitination efficiency, and proteasomal engagement. These advances have transformed targeted protein degradation from a research tool to a promising therapeutic approach, with numerous candidates now in clinical trials for oncology, neurodegenerative disorders, and inflammatory conditions [1] [4].
Table 1: Evolution of Targeted Protein Degradation Platforms
Generation | Time Period | Key Characteristics | Limitations |
---|---|---|---|
First (Peptidic) | 2001-2008 | Peptide-based E3 ligands; Proof-of-concept degradation | Poor cell permeability; Low stability; Limited target scope |
Second (Small Molecule) | 2008-2018 | Non-peptidic E3 ligands (e.g., nutlin for Mouse Double Minute 2 Homolog); Improved bioavailability | Hook effect; Limited E3 ligase repertoire |
Third (Optimized) | 2018-Present | CRBN/VHL-based degraders; Lysosomal targeting; Dual-proteolysis-targeting chimeras strategies | Tissue-specific delivery; Resistance mechanisms |
E3 ubiquitin ligases serve as the essential catalytic engines of proteolysis-targeting chimeras-mediated degradation, providing substrate specificity to the ubiquitination machinery. The human genome encodes over 600 E3 ubiquitin ligases, yet only a small fraction (approximately 2%) have been successfully utilized in proteolysis-targeting chimeras development to date [1] [5]. This limited exploitation stems from several key requirements for E3 ligases in targeted protein degradation applications: high and tunable ligandability, favorable tissue expression profiles, well-defined protein-protein interaction interfaces, and structural characterization to enable rational design [5].
The most commonly recruited E3 ligases in current proteolysis-targeting chimeras include von Hippel-Lindau, Cereblon, Mouse Double Minute 2 Homolog, and cellular Inhibitor of Apoptosis Proteins. Each offers distinct advantages—von Hippel-Lindau provides robust degradation across multiple tissue types, while Cereblon enables degradation of challenging targets like transcription factors through its remarkable structural plasticity [1] [8]. Recent comprehensive analyses have systematically characterized E3 ligases across seven critical dimensions to identify new candidates for targeted protein degradation expansion. This multi-parameter assessment includes: ligandability (availability of binders), expression patterns across tissues, protein-protein interaction networks, structural data availability, functional essentiality, subcellular localization, and protein-protein interaction interfaces [5].
Table 2: Characteristics of Major E3 Ubiquitin Ligases Utilized in Proteolysis-Targeting Chimeras
E3 Ligase | Ligandability | Tissue Expression | Confidence Score* | Known Substrates |
---|---|---|---|---|
Cereblon | High (Immunomodulatory Drugs) | Ubiquitous | 6 | Ikaros, Aiolos, Casein Kinase 1α |
von Hippel-Lindau | High (Hydroxyproline mimics) | Widespread (low in platelets) | 6 | Hypoxia-Inducible Factor 1α |
Mouse Double Minute 2 Homolog | Moderate (Nutlin derivatives) | Variable | 5 | Tumor Protein p53 |
Cellular Inhibitor of Apoptosis Proteins | Moderate (Bestatin analogs) | High in tumor cells | 5 | Caspases |
RING-Type Zinc-Finger Protein 114 | Emerging | Ubiquitous | 4 | Unknown |
*Confidence score (1-6) based on evidence for ubiquitin-proteasome system involvement [5]
The restricted E3 ligase repertoire in current clinical development creates significant limitations, including potential on-target toxicities, susceptibility to resistance mutations (particularly in Cereblon), and inadequate degradation of certain target classes. Consequently, expanding the E3 ligase toolbox represents a critical frontier in targeted protein degradation research, enabling tissue-selective degradation, overcoming resistance, and accessing novel target space [5].
Thalidomide and its structural analogs—lenalidomide and pomalidomide, collectively termed immunomodulatory drugs—revolutionized Cereblon recruitment for targeted protein degradation. These compounds bind the thalidomide-binding domain within the C-terminal domain of Cereblon, a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex [10]. Structural elucidation of the Cereblon-immunomodulatory drugs interface revealed that the glutarimide moiety inserts into a conserved hydrophobic pocket formed by tryptophan residues (Tryptophan 382, Tryptophan 388, Tryptophan 402) and Phenylalanine 404, establishing critical hydrogen bonds with Histidine 380 and Tryptophan 382 [10]. The phthalimide group remains solvent-exposed, providing an ideal modification site for linker attachment in proteolysis-targeting chimeras design [8].
Thalidomide derivatives offer distinct advantages as Cereblon recruiters in proteolysis-targeting chimeras: small molecular size (enhancing cell permeability), well-characterized binding interactions, synthetic tractability, and established clinical safety profiles (though teratogenicity remains a concern). However, the structural limitations of classical immunomodulatory drugs—particularly the constrained exit vectors for linker attachment—motivated development of next-generation Cereblon ligands with improved versatility [8].
Table 3: Structural and Functional Comparison of Cereblon-Binding Ligands
Ligand Structure | Linker Attachment Site | Binding Affinity (Kd, nM) | PROTAC Design Utility |
---|---|---|---|
Pomalidomide | C4 position (phthalimide ring) | ~157 [10] | Limited vector directionality; Steric constraints |
4-Hydroxythalidomide | C4 hydroxyl group | ~250 [10] | Improved vector control; Ether linkage options |
Lenalidomide | Aminoisoindoline moiety | ~178 [10] | Dual attachment vectors; Amide/carbamate linkages |
Thalidomide-4-C3-NH2 | Terminal amine of propyl chain | Not reported | Flexible alkyl spacer; Unconstrained vector orientation |
Thalidomide-4-C3-NH2 hydrochloride represents a strategically engineered Cereblon ligand designed to overcome the geometric constraints of classical immunomodulatory drugs. This compound features a three-carbon alkyl spacer terminating in a primary amine, providing an optimal handle for linker conjugation. The hydrochloride salt form enhances aqueous solubility, facilitating chemical synthesis and biochemical applications. Critically, the extended propyl chain enables linker attachment without steric interference with the Cereblon binding interface, preserving high-affinity interactions while offering maximal directional flexibility for ternary complex formation with diverse target proteins [2] [8].
The synthetic accessibility of Thalidomide-4-C3-NH2 hydrochloride follows well-established routes from thalidomide precursors. Key steps include nucleophilic aromatic substitution at the phthalimide C4 position with an appropriate bromoalkylamine, followed by salt formation to yield the hydrochloride. This straightforward synthesis enables gram-scale production of the building block for proteolysis-targeting chimeras construction [8]. The terminal primary amine permits conjugation via amide coupling, urea formation, reductive amination, or click chemistry, offering exceptional versatility in proteolysis-targeting chimeras assembly. This flexibility has established Thalidomide-4-C3-NH2 hydrochloride as a preferred Cereblon recruiter in both research-stage and clinical development candidate proteolysis-targeting chimeras targeting diverse oncology targets [2] [8].
The future development of Cereblon-recruiting proteolysis-targeting chimeras will likely focus on overcoming the "hook effect" (diminished degradation at high concentrations) and tissue-selective degradation. Recent innovative approaches include dual-proteolysis-targeting chimeras strategies combining Cereblon and von Hippel-Lindau recruiters to enhance degradation efficiency and bypass the hook effect, as demonstrated in targeting Kirsten Rat Sarcoma Viral Oncogene Homolog G12D degradation [9]. Additionally, tissue-restricted E3 ligases are being explored to achieve organ-selective protein degradation, potentially mitigating systemic toxicities associated with broad Cereblon engagement [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7